2-NAPHTHALEN-1-YL-N-(2-O-TOLYLOXY-ETHYL)-ACETAMIDE
Overview
Description
2-NAPHTHALEN-1-YL-N-(2-O-TOLYLOXY-ETHYL)-ACETAMIDE is an organic compound that belongs to the class of amides. It features a naphthalene ring and a tolyloxy-ethyl group, making it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-NAPHTHALEN-1-YL-N-(2-O-TOLYLOXY-ETHYL)-ACETAMIDE typically involves the reaction of naphthalene derivatives with tolyloxy-ethylamine under specific conditions. Common reagents might include acetic anhydride and catalysts such as pyridine. The reaction is usually carried out under controlled temperatures to ensure the formation of the desired amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reagents and conditions as in the laboratory. The process would be optimized for yield and purity, often involving steps like crystallization and purification through chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: Electrophilic substitution reactions might occur on the aromatic rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: May be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Could be explored for its pharmacological properties and potential therapeutic uses.
Industry: Might be used in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action for 2-NAPHTHALEN-1-YL-N-(2-O-TOLYLOXY-ETHYL)-ACETAMIDE would depend on its specific interactions with molecular targets. It might interact with enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate its exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like 1-naphthylamine or 2-naphthol.
Tolyl derivatives: Compounds like o-toluidine or p-toluidine.
Uniqueness
2-NAPHTHALEN-1-YL-N-(2-O-TOLYLOXY-ETHYL)-ACETAMIDE is unique due to its specific combination of a naphthalene ring and a tolyloxy-ethyl group, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[2-(2-methylphenoxy)ethyl]-2-naphthalen-1-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-16-7-2-5-12-20(16)24-14-13-22-21(23)15-18-10-6-9-17-8-3-4-11-19(17)18/h2-12H,13-15H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOAFSIQBODMPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCNC(=O)CC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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